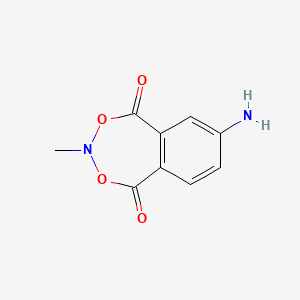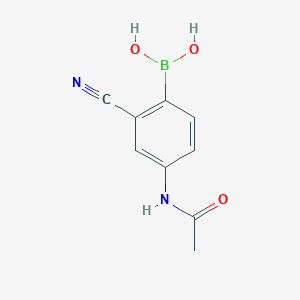
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is a chemical compound that belongs to the class of organic compounds known as dioxolopyrans. These compounds contain a dioxole ring fused to a pyran ring. The compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate typically involves the protection of the hydroxyl groups in the fructopyranose ring. This is achieved by reacting the fructopyranose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The methanesulfonate group is then introduced by reacting the protected fructopyranose with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the fructopyranose.
Hydrolysis: The major product is the deprotected fructopyranose with free hydroxyl groups.
Applications De Recherche Scientifique
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropylidene group protects the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside
- Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranosiduronic acid
- Sulfamic Acid 2,3-O-(1-Methylethylidene)-4,5-O-Sulfonyl-Beta-Fructopyranose Ester
Uniqueness
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is unique due to its specific combination of protective groups and reactive sites. This allows for selective reactions and makes it a valuable intermediate in synthetic chemistry. Its structural properties also make it useful in studying carbohydrate-related biological processes.
Propriétés
Formule moléculaire |
C10H18O8S |
|---|---|
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl methanesulfonate |
InChI |
InChI=1S/C10H18O8S/c1-9(2)17-8-7(12)6(11)4-15-10(8,18-9)5-16-19(3,13)14/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10+/m1/s1 |
Clé InChI |
JNVWMGJXDFVSJN-ODXREFDESA-N |
SMILES isomérique |
CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)C)O)O)C |
SMILES canonique |
CC1(OC2C(C(COC2(O1)COS(=O)(=O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)

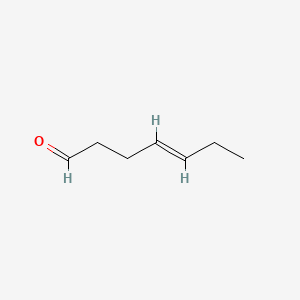
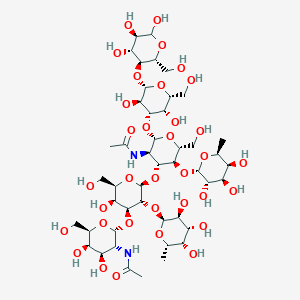
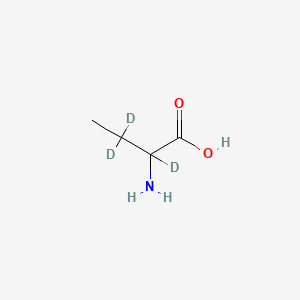
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)

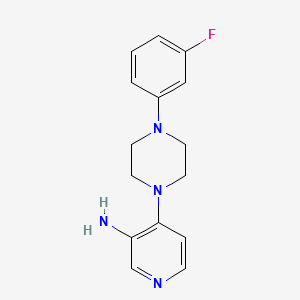
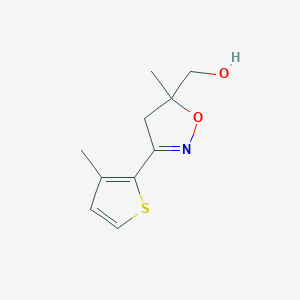
![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)
